An In-Depth Technical Guide to 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid: Structure, Properties, and Potential
An In-Depth Technical Guide to 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid: Structure, Properties, and Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological applications of 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid, a heterocyclic compound of interest in medicinal chemistry.
Chemical Identity and Structure
2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid, systematically named 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid, is a derivative of the benzoxazine heterocyclic system.[1] Its structure consists of a benzene ring fused to a 1,4-oxazine ring, which features a carbonyl group at the 2-position and an acetic acid moiety attached to the nitrogen atom at the 3-position.
Key Identifiers:
-
IUPAC Name: 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid[1]
-
CAS Number: 26494-55-3[1]
-
Molecular Formula: C₁₀H₉NO₄[1]
-
Canonical SMILES: C1C(=O)N(C2=CC=CC=C2O1)CC(=O)O[1]
-
InChIKey: POGLODLVBYOXAO-UHFFFAOYSA-N[1]
The core structure, a benzoxazine, is a privileged scaffold in medicinal chemistry, known to be present in various biologically active compounds.[2]
Caption: Chemical structure of 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the computed physicochemical properties for 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid.
| Property | Value | Source |
| Molecular Weight | 207.18 g/mol | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 207.05315777 g/mol | PubChem[1] |
| Topological Polar Surface Area | 66.8 Ų | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
| Complexity | 279 | PubChem[1] |
Synthesis and Characterization
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Step 1: N-Alkylation of 2H-1,4-benzoxazin-3(4H)-one
This step involves the alkylation of the nitrogen atom of the benzoxazinone ring with an ethyl ester of a two-carbon chain.
-
Rationale: The nitrogen atom in the lactam ring of 2H-1,4-benzoxazin-3(4H)-one is nucleophilic and can be alkylated using a suitable electrophile in the presence of a base. Ethyl bromoacetate is a common reagent for introducing an ethoxycarbonylmethyl group. The base, such as potassium carbonate, deprotonates the nitrogen, enhancing its nucleophilicity.
-
Experimental Protocol (Adapted from similar syntheses[3]):
-
To a solution of 2H-1,4-benzoxazin-3(4H)-one in a suitable aprotic solvent (e.g., acetone, DMF), add a slight excess of a weak base like potassium carbonate.
-
Stir the suspension at room temperature for a short period to facilitate the formation of the corresponding salt.
-
Add a slight molar excess of ethyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The resulting crude product, ethyl 2-(3-oxo-1,4-benzoxazin-4-yl)acetate, can be purified by recrystallization or column chromatography.
-
Step 2: Hydrolysis of the Ester
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Rationale: The ester group can be readily hydrolyzed to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.
-
Experimental Protocol (Adapted from similar syntheses[4]):
-
Dissolve the crude or purified ethyl 2-(3-oxo-1,4-benzoxazin-4-yl)acetate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
The desired product, 2-(3-oxo-1,4-benzoxazin-4-yl)acetic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to afford the final product. Further purification can be achieved by recrystallization.
-
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of atoms and the presence of the expected functional groups.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carbonyl groups (lactone and carboxylic acid), the C-O-C ether linkage, and the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.
-
Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature range.
Potential Biological Activities and Applications
The benzoxazine scaffold is a component of numerous compounds with a wide range of biological activities.[2] While specific biological data for 2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid is limited in the public domain, the structural motifs present suggest several areas of potential therapeutic interest.
Potential Therapeutic Areas:
Caption: Potential therapeutic areas for the target compound.
-
Antimicrobial Activity: Benzoxazine derivatives have been reported to exhibit significant antibacterial and antifungal properties.[2] The presence of the benzoxazine core in the target molecule makes it a candidate for screening against various microbial pathogens.
-
Anti-inflammatory Activity: Several benzoxazine-containing compounds have demonstrated anti-inflammatory effects.[5] The acetic acid side chain could also contribute to this activity, as many non-steroidal anti-inflammatory drugs (NSAIDs) possess a carboxylic acid functional group.
-
Anticancer Activity: The rigid, planar structure of the benzoxazine ring system is a feature found in some molecules that can intercalate with DNA, a mechanism of action for some anticancer drugs.[6] A recent study on 2H-1,4-benzoxazin-3(4H)-one linked to a 1,2,3-triazole moiety showed promising activity against liver cancer cells by inducing DNA damage.[6] This suggests that the core benzoxazinone structure could be a valuable starting point for the development of novel anticancer agents.
Conclusion and Future Directions
2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid is a heterocyclic compound with a chemical structure that suggests potential for biological activity. While detailed experimental data is currently sparse in publicly available literature, this guide provides a solid foundation for researchers interested in this molecule. The proposed synthetic route offers a practical approach to obtaining the compound for further investigation.
Future research should focus on:
-
Optimized Synthesis and Characterization: Developing and validating a detailed, high-yield synthesis protocol and fully characterizing the compound using modern analytical techniques.
-
In-depth Biological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate its antimicrobial, anti-inflammatory, and anticancer activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to understand the relationship between chemical structure and biological activity, which will be crucial for the rational design of more potent and selective drug candidates.
The exploration of this and related benzoxazine derivatives holds promise for the discovery of new therapeutic agents to address unmet medical needs.
Sources
- 1. (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | C10H9NO4 | CID 2735705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. spectrabase.com [spectrabase.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
